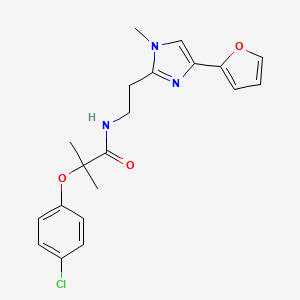
2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Imidazole analogues, including those structurally related to the specified compound, have shown potent anti-Candida activity, outperforming traditional antifungal agents such as miconazole in both efficacy and reduced cytotoxicity. These compounds, by altering the imidazole ring structure, have demonstrated significant improvements in antifungal activity, highlighting their potential as novel classes of anti-Candida agents (Silvestri et al., 2004).
Mitochondrial Permeability Transition Inhibition
Research on structural scaffolds related to the compound has led to the identification of potential therapeutic agents aimed at treating vascular dysfunction, including ischemia/reperfusion injury. Specifically, compounds with a structure consisting of substituted hydantoin linked to a furan-2-yl group via an amide bond have shown promise in inhibiting Ca²⁺-induced mitochondrial swelling, a key factor in cell death and tissue damage during ischemic events (Murasawa et al., 2012).
Antibacterial and Anti-inflammatory Properties
The synthesis and evaluation of compounds that share structural similarities with the given compound have led to discoveries in the realm of antibacterial and anti-inflammatory agents. Certain derivatives have exhibited noteworthy antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, as well as significant anti-inflammatory effects. These findings support the potential of these compounds in the development of new treatments for bacterial infections and inflammatory conditions, with the added benefit of reduced gastrointestinal toxicity and lipid peroxidation (Alam et al., 2011).
Antioxidant and Antiurease Activities
Imidazole-dioxolane compounds, structurally related to the mentioned chemical, have been synthesized and evaluated for their potential as novel inhibitors of heme oxygenase (HO), displaying high selectivity for the HO-1 isozyme. This specificity towards HO-1 over HO-2 opens avenues for targeted therapeutic applications, especially considering the role of HO-1 in oxidative stress and its implications in various diseases (Vlahakis et al., 2006).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2,27-15-8-6-14(21)7-9-15)19(25)22-11-10-18-23-16(13-24(18)3)17-5-4-12-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLSWNORHPSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=NC(=CN1C)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

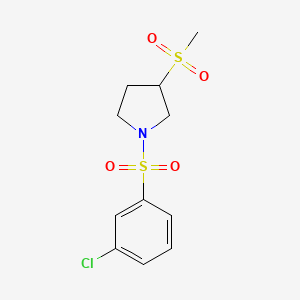
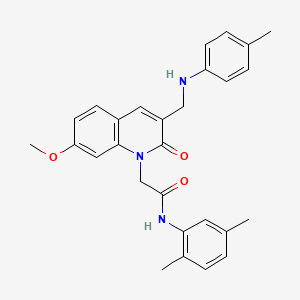
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581523.png)
![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)
![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581528.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581529.png)
![Ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581531.png)
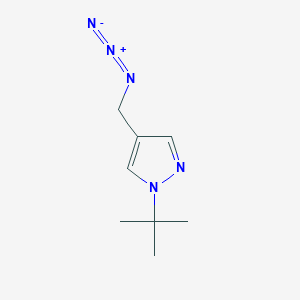
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581534.png)
![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2581535.png)
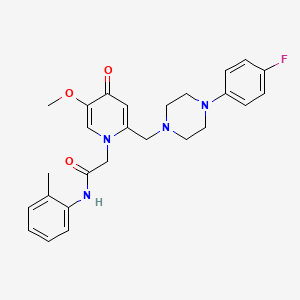
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2581538.png)

